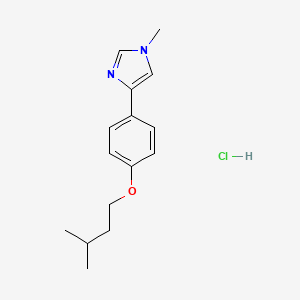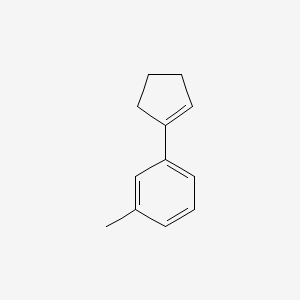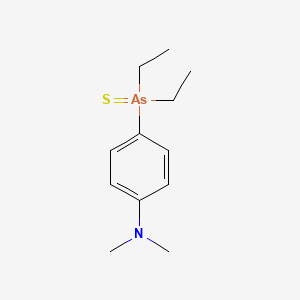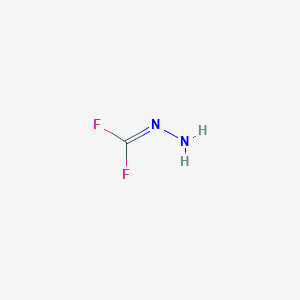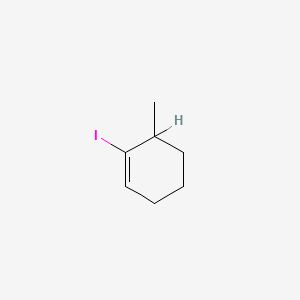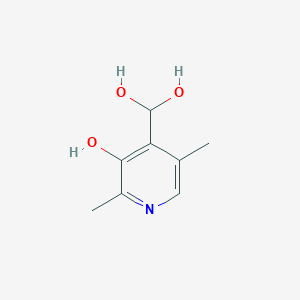
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is a chemical compound with a unique structure that includes a pyridine ring substituted with hydroxyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol typically involves the reaction of 2,5-dimethylpyridine with formaldehyde and a hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methyl groups may also play a role in modulating the compound’s activity by affecting its hydrophobicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-methylpyridine: Similar structure but lacks the additional methyl group at the 5-position.
2,5-Dimethylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2,5-dimethylpyridine: Similar but with the hydroxyl group at a different position.
Uniqueness
(3-Hydroxy-2,5-dimethylpyridin-4-yl)methanediol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51035-73-5 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(3-hydroxy-2,5-dimethylpyridin-4-yl)methanediol |
InChI |
InChI=1S/C8H11NO3/c1-4-3-9-5(2)7(10)6(4)8(11)12/h3,8,10-12H,1-2H3 |
InChI-Schlüssel |
JSUZQNCGTZZMPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C(O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


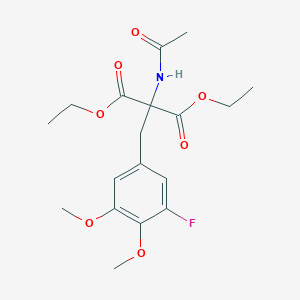

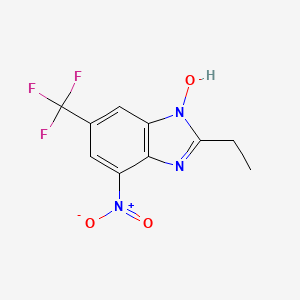

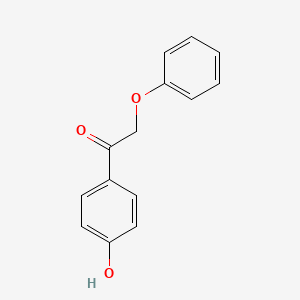
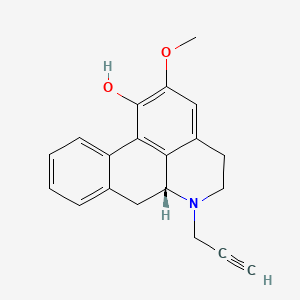

![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
